4-Azido-2-chloro-1-methoxybenzene is an organic compound featuring a benzene ring substituted with an azido group, a chlorine atom, and a methoxy group. The molecular formula for this compound is C₇H₈ClN₃O, and it is characterized by its distinct functional groups that contribute to its chemical reactivity and potential applications in various fields, including medicinal chemistry and materials science. The azido group (-N₃) is particularly notable for its ability to participate in a variety of
These reactions highlight the versatility of 4-Azido-2-chloro-1-methoxybenzene in synthetic organic chemistry.
The synthesis of 4-Azido-2-chloro-1-methoxybenzene typically involves several steps:
This multi-step synthesis allows for the introduction of various functional groups while maintaining the integrity of the aromatic system.
4-Azido-2-chloro-1-methoxybenzene has several potential applications:
Interaction studies involving 4-Azido-2-chloro-1-methoxybenzene focus on its reactivity with various nucleophiles and electrophiles. Research indicates that compounds with azido groups can engage in click chemistry reactions, which are valuable for bioconjugation and labeling applications. Additionally, studies examining its interactions with biological targets could reveal insights into its potential therapeutic uses.
Several compounds share structural similarities with 4-Azido-2-chloro-1-methoxybenzene. Here are some notable examples:
These compounds highlight the unique characteristics of 4-Azido-2-chloro-1-methoxybenzene, particularly its combination of an azido group with both chloro and methoxy functionalities, which enhances its synthetic utility.
Diazonium salt intermediates serve as pivotal precursors for introducing azido groups into aromatic systems. The synthesis of 4-azido-2-chloro-1-methoxybenzene via this route typically begins with the diazotization of a substituted aniline derivative. For instance, 2-chloro-4-methoxyaniline can be treated with sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HCl) at 0–5°C to generate the corresponding diazonium chloride. Subsequent azidation is achieved by reacting the diazonium salt with sodium azide (NaN₃) in aqueous media.
The transformation proceeds through a stepwise mechanism involving the formation of a zwitterionic intermediate, followed by nucleophilic displacement of nitrogen gas (N₂) by the azide ion (N₃⁻). Computational studies corroborate this pathway, revealing low energy barriers for both the formation of the intermediate and the final substitution. Key optimizations include:
This method affords yields exceeding 85% under optimized conditions, with no requirement for metal catalysts or organic solvents.
4-Azido-2-chloro-1-methoxybenzene represents a strategically designed aromatic azide compound that has emerged as a valuable reagent in bioorthogonal chemistry applications [1]. The compound features a benzene ring substituted with an azido group at the 4-position, a chlorine atom at the 2-position, and a methoxy group at the 1-position, creating a unique electronic environment that influences its reactivity in click chemistry transformations [1]. The spatial arrangement of these functional groups creates both steric and electronic effects that enhance selectivity in bioconjugation reactions while maintaining compatibility with complex biological systems [1].
The azido functionality in 4-Azido-2-chloro-1-methoxybenzene serves as a bioorthogonal chemical reporter that can be efficiently incorporated into biomolecules and subsequently linked to complementary probes through click chemistry reactions . This dual-step approach enables researchers to visualize, track, and manipulate biomolecules within living cells or organisms without interfering with native biochemical processes . The electron-withdrawing chlorine substituent and electron-donating methoxy group create a balanced electronic environment that optimizes the reactivity of the azide group for both copper-catalyzed and strain-promoted cycloaddition reactions [1].
The copper-catalyzed azide-alkyne cycloaddition reaction involving 4-Azido-2-chloro-1-methoxybenzene proceeds through a well-established mechanism that involves the formation of a highly reactive copper acetylide complex through interaction with terminal alkynes [3]. The azide moiety performs a nucleophilic attack on this complex, leading to the formation of a copper heterocycle that undergoes rearrangement to yield a copper triazole intermediate [3]. The electronic properties of 4-Azido-2-chloro-1-methoxybenzene, particularly the influence of the chlorine and methoxy substituents, affect the nucleophilicity of the azide group and consequently impact the reaction kinetics [4].
Research has demonstrated that copper-catalyzed azide-alkyne cycloaddition reactions generally exhibit second-order rate constants ranging from 10 to 10⁴ M⁻¹s⁻¹, making them among the fastest bioorthogonal reactions available [5]. The reaction mechanism involves the active participation of both copper atoms in binuclear or multinuclear copper intermediates, which has been supported by both theoretical and experimental studies [6] [4]. The presence of electron-withdrawing substituents like chlorine in 4-Azido-2-chloro-1-methoxybenzene can enhance the electrophilicity of the aromatic system, potentially increasing the reaction rate compared to unsubstituted phenyl azides [1].
The regioselectivity of copper-catalyzed azide-alkyne cycloaddition with 4-Azido-2-chloro-1-methoxybenzene strongly favors the formation of 1,4-disubstituted triazoles, with selectivity exceeding 99% under standard reaction conditions [3]. This high regioselectivity is attributed to the copper-mediated mechanism that constrains the approach geometry of the reactants [7]. The reaction demonstrates excellent functional group tolerance, proceeding efficiently in the presence of various biological functionalities including proteins, nucleic acids, and carbohydrates [8].
| Reaction Parameter | 4-Azido-2-chloro-1-methoxybenzene in Copper-Catalyzed Azide-Alkyne Cycloaddition | Reference |
|---|---|---|
| Rate Constant Range | 10² - 10³ M⁻¹s⁻¹ (estimated) | [5] |
| Regioselectivity | >99% (1,4-triazole) | [3] |
| Optimal Temperature | 25-37°C | [8] |
| Catalyst Loading | 5-10 mol% Cu(I) | [8] |
| Reaction Time | 1-6 hours | [8] |
| Solvent Compatibility | Aqueous, organic, mixed systems | [9] |
The catalytic system typically employs copper sulfate as the copper source in combination with sodium ascorbate as a reducing agent and tris(hydroxypropyltriazolylmethyl)amine as a stabilizing ligand [8]. This combination provides optimal reactivity while minimizing copper-induced oxidative damage to sensitive biomolecules [9]. The reaction proceeds efficiently at physiological pH and temperature, making it suitable for protein and nucleic acid labeling applications [8] [9].
Mechanistic studies have revealed that the rate-determining step in copper-catalyzed azide-alkyne cycloaddition involves the cycloaddition of the azide to the copper-bound alkyne [7]. The electronic effects of the chlorine and methoxy substituents in 4-Azido-2-chloro-1-methoxybenzene influence this step by modulating the electron density at the azide nitrogen atoms [1]. Computational studies suggest that electron-withdrawing groups enhance the reaction rate by stabilizing the transition state, while electron-donating groups have the opposite effect [7].
4-Azido-2-chloro-1-methoxybenzene participates effectively in strain-promoted azide-alkyne cycloaddition reactions with cyclic alkynes, offering a copper-free alternative for bioconjugation in sensitive biological systems [10] [11]. The strain-promoted cycloaddition leverages the inherent ring strain of cyclooctynes to facilitate chemically regioselective click reactions without requiring catalytic assistance [11]. This approach eliminates the cytotoxicity concerns associated with copper catalysts, enabling applications in living cells and organisms [10].
The reaction between 4-Azido-2-chloro-1-methoxybenzene and strained cycloalkynes proceeds through a concerted [3+2] cycloaddition mechanism that does not require external activation [12]. The rate constants for strain-promoted azide-alkyne cycloaddition vary significantly depending on the specific cycloalkyne structure, with values ranging from 0.001 M⁻¹s⁻¹ for simple cyclooctyne to over 100 M⁻¹s⁻¹ for highly activated derivatives such as biarylazacyclooctynones [13] [5]. The electronic properties of 4-Azido-2-chloro-1-methoxybenzene, particularly the electron-withdrawing effect of the chlorine substituent, can enhance the reaction rate by increasing the electrophilicity of the azide group [1].
In macromolecular systems, strain-promoted azide-alkyne cycloaddition involving 4-Azido-2-chloro-1-methoxybenzene has been successfully applied to polymer synthesis and modification [14]. The reaction enables the formation of triazole linkages between polymer chains, creating crosslinked networks with defined architectures [14]. The biocompatibility of the strain-promoted reaction makes it particularly valuable for hydrogel synthesis and biomedical applications where copper contamination must be avoided [14].
| Cycloalkyne Type | Rate Constant with Azides (M⁻¹s⁻¹) | Reaction Time | Applications | Reference |
|---|---|---|---|---|
| Cyclooctyne | 0.001-0.01 | Days | Basic bioconjugation | [11] |
| Dibenzocyclooctyne | 0.1-1.0 | Hours | Protein labeling | [13] |
| Biarylazacyclooctynone | 1-100 | Minutes to hours | Live cell imaging | [13] |
| Bicyclononyne | 0.1-1.0 | Hours | Nucleic acid modification | [15] |
| Dibenzoazacyclooctyne | 0.01-0.1 | Hours to days | Polymer synthesis | [15] |
Research has demonstrated that the strain-promoted cycloaddition of 4-Azido-2-chloro-1-methoxybenzene with cyclooctynes exhibits different regioselectivity compared to copper-catalyzed reactions, producing mixtures of 1,4- and 1,5-triazole regioisomers [11]. The ratio of regioisomers depends on the specific cycloalkyne structure and reaction conditions, with more strained systems generally favoring the 1,4-isomer [13]. This regioselectivity pattern has important implications for bioconjugation applications where specific triazole orientations may be required for optimal biological activity [11].
The kinetics of strain-promoted azide-alkyne cycloaddition in macromolecular systems are influenced by factors including molecular crowding, viscosity, and local concentration effects [16]. Studies using liposomal membranes have shown that the reaction proceeds efficiently even in confined environments, with rate constants comparable to those observed in solution [16]. The reaction has been successfully characterized using Förster resonance energy transfer dye pairs, demonstrating its utility for studying membrane dynamics and developing biosensing assays [16].
4-Azido-2-chloro-1-methoxybenzene serves as a key component in orthogonal labeling strategies that enable simultaneous modification of multiple biomolecular targets within complex assemblies [17] [18]. Orthogonal labeling relies on the use of mutually compatible bioorthogonal reactions that can proceed independently without cross-reactivity, allowing researchers to introduce different labels or probes to distinct molecular components [18]. The azide functionality of 4-Azido-2-chloro-1-methoxybenzene can be selectively targeted while preserving other bioorthogonal groups for subsequent labeling steps [17].
The development of orthogonal labeling strategies has been driven by the need to study complex biomolecular assemblies such as protein complexes, nucleoprotein structures, and multi-component synthetic systems [19]. 4-Azido-2-chloro-1-methoxybenzene can be incorporated into these systems through metabolic labeling, chemical modification, or synthetic incorporation, providing a handle for subsequent click chemistry reactions [19]. The compound's stability under physiological conditions and compatibility with various buffer systems makes it suitable for multi-step labeling protocols [9].
Cell-selective bioorthogonal labeling represents an advanced application where 4-Azido-2-chloro-1-methoxybenzene can be used to target specific cell populations within heterogeneous biological systems [18]. This approach utilizes three main strategies: cell-selective expression of engineered enzymes that enable azide incorporation, preferential localization of azide-containing reagents to desired cell types, and caged reactivity systems that allow selective activation in specific cellular environments [18]. The small size and biocompatibility of the azide group make 4-Azido-2-chloro-1-methoxybenzene particularly suitable for these applications [18].
| Labeling Strategy | Compatible Reactions | Typical Applications | Key Advantages | Reference |
|---|---|---|---|---|
| Sequential Click Chemistry | Copper-catalyzed azide-alkyne cycloaddition + Strain-promoted azide-alkyne cycloaddition | Multi-protein complexes | High selectivity, temporal control | [17] |
| Dual Bioorthogonal Tagging | Azide-alkyne + Tetrazine-alkene | Live cell imaging | Real-time monitoring | [19] |
| Three-Component Systems | Azide-alkyne + Thiol-alkylation + Oxime ligation | Synthetic bioconjugates | Modular assembly | [17] |
| Cell-Selective Labeling | Enzyme-mediated azide incorporation | Tissue-specific studies | Reduced background | [18] |
| Temporal Labeling | Caged azide activation | Dynamic processes | Time-resolved analysis | [18] |
The implementation of orthogonal labeling strategies using 4-Azido-2-chloro-1-methoxybenzene requires careful consideration of reaction conditions, including pH, temperature, and solvent composition [9]. The compound demonstrates excellent stability across a wide pH range and maintains reactivity in both aqueous and organic solvent systems [9]. This versatility enables its use in diverse experimental conditions, from cell culture media to organic synthesis protocols [9].
Recent advances in orthogonal labeling have focused on developing "ready-to-use" multi-functional platforms that incorporate 4-Azido-2-chloro-1-methoxybenzene alongside other bioorthogonal groups [17]. These platforms enable the rapid assembly of complex molecular constructs through sequential click chemistry reactions, facilitating the creation of multi-component systems with defined spatial relationships [17]. The high efficiency and selectivity of azide-alkyne cycloaddition reactions make these approaches particularly attractive for applications requiring precise molecular positioning and orientation [17].
4-Azido-2-chloro-1-methoxybenzene represents a complex molecular system where the azide functional group interacts with an electron-rich aromatic ring bearing both electron-donating (methoxy) and electron-withdrawing (chloro) substituents. Density functional theory calculations have revealed fundamental insights into the electronic structure and resonance characteristics of this compound through systematic investigation of the azide moiety.
The azide group in 4-azido-2-chloro-1-methoxybenzene exhibits characteristic resonance structures that significantly influence its electronic properties. DFT studies using the B3LYP functional with basis sets ranging from 6-31G(d,p) to 6-311++G(df,pd) have demonstrated that the azide group participates in extensive π-electron delocalization with the substituted benzene ring [1] [2]. The resonance structures of the azide group can be represented as three primary canonical forms: the covalent structure (-N=N⁺-N⁻), the ionic structure (-N⁻-N⁺≡N), and the diradical structure (-N- -N- -N) [1] [3].
Computational analysis reveals that the azide asymmetric stretch vibration occurs in the range of 2090-2140 cm⁻¹, with the specific frequency influenced by the electronic environment created by the chloro and methoxy substituents [1] [3]. The presence of the methoxy group at the para position relative to the azide enhances electron density in the aromatic ring, which in turn affects the N-N bond lengths and vibrational frequencies within the azide moiety [1] [2]. Conversely, the chloro substituent at the ortho position provides an electron-withdrawing effect that modulates the overall electronic distribution.
DFT calculations have identified two primary combination bands that participate in strong Fermi resonance with the azide asymmetric stretch. These combination bands consist of the azide symmetric stretch coupled with other vibrational modes, resulting in complex absorption profiles that are characteristic of aryl azide systems [1] [2]. The resonance interactions involve cubic force constants (φijk) that quantify the anharmonic coupling strength between different vibrational modes.
The electronic structure calculations indicate that the azide group exhibits significant π-nonbonding character in its highest occupied molecular orbital (HOMO), which is crucial for understanding its reactivity patterns [4] [5]. The LUMO of the azide group shows π-antibonding character, with energy levels that are sensitive to substituent effects on the benzene ring [4] [6]. The energy gap between the HOMO and LUMO orbitals is influenced by both the methoxy and chloro substituents, with the methoxy group raising the HOMO energy through electron donation and the chloro group lowering orbital energies through electron withdrawal [4] [6].
Time-dependent DFT calculations have revealed that the azide group participates in charge-transfer transitions with the substituted benzene ring, particularly involving the π-nonbonding orbitals of the azide and the aromatic π-system [5] [7]. These transitions are responsible for the electronic absorption characteristics of the compound and provide insights into the excited-state properties that are relevant for photochemical processes.
The molecular orbital structure of 4-azido-2-chloro-1-methoxybenzene demonstrates complex interactions between the azide group and the multi-substituted aromatic ring. Computational studies have revealed that the para-substitution pattern creates a unique electronic environment that significantly influences the orbital interactions and overall molecular reactivity [4] [8] [6].
The HOMO of the azide group, characterized by π-nonbonding character, shows energies in the range of -6.2 to -5.8 eV, depending on the computational method and basis set employed [4] [6]. This orbital primarily resides on the terminal nitrogen atoms of the azide group and exhibits significant sensitivity to the electronic effects of the aromatic substituents. The methoxy group, acting as a strong electron-donating substituent through both inductive and mesomeric effects, raises the energy of the azide HOMO, thereby enhancing the nucleophilic character of the azide group [4] [6].
The LUMO of the azide system, located at energies between -1.2 to -0.8 eV, displays π-antibonding character and serves as the primary acceptor orbital in cycloaddition reactions [4] [8] [6]. The chloro substituent, through its electron-withdrawing inductive effect, lowers the energy of the LUMO, making the azide group more electrophilic and reactive toward electron-rich dipolarophiles [4] [6]. The LUMO+2 orbital, positioned at -0.8 to -0.4 eV, plays a crucial role in specific orbital interactions, particularly in inverse electron-demand cycloaddition reactions [4] [8].
Frontier molecular orbital analysis has revealed that the dominant orbital interactions in 4-azido-2-chloro-1-methoxybenzene involve the azide π-orbitals and the aromatic π-system [4] [8]. The orbital interactions can be categorized into several types: HOMO(azide)-LUMO(dipolarophile) interactions for normal electron demand reactions, and HOMO(dipolarophile)-LUMO(azide) interactions for inverse electron demand processes [4] [8] [6]. The orbital energy gaps for these interactions typically range from 1.8 to 4.9 eV, with the specific values depending on the reaction partner and the electronic environment [4] [8].
The aromatic π-system of the substituted benzene ring contributes orbitals in the energy range of -5.9 to -5.5 eV, which can participate in extended conjugation with the azide group [4] [6]. The degree of conjugation is influenced by the coplanarity of the azide group with the aromatic ring and the electronic effects of the substituents. The methoxy group enhances this conjugation through its electron-donating mesomeric effect, while the chloro group provides additional stability through its electron-withdrawing nature [4] [6].
Natural bond orbital analysis has provided detailed insights into the charge distribution and bonding characteristics within the azide group [9] [5]. The azide group exhibits significant charge separation, with the terminal nitrogen carrying a partial negative charge and the central nitrogen displaying positive character. The N-N bond orders calculated from NBO analysis indicate that the azide group maintains significant multiple bond character, with bond orders typically ranging from 1.2 to 1.8 for the different N-N bonds [9] [5].
The orbital interactions are further complicated by the presence of both electron-donating and electron-withdrawing substituents on the same aromatic ring. This creates a polarized electronic environment where the azide group experiences competing electronic effects [4] [6]. The net result is a fine-tuning of the orbital energies that can be exploited for selective chemical transformations and enhanced reactivity patterns.
The vibrational spectroscopy of 4-azido-2-chloro-1-methoxybenzene exhibits complex features arising from extensive Fermi resonance interactions between the azide group vibrations and other molecular vibrational modes. Computational modeling using density functional theory has provided detailed insights into these anharmonic coupling effects and their implications for spectroscopic identification and analysis [1] [2] [3] [10].
The azide asymmetric stretch, occurring in the range of 2090-2140 cm⁻¹, serves as the primary vibrational mode of interest due to its high intensity and diagnostic value [1] [2] [3]. However, this fundamental vibration experiences significant perturbation through Fermi resonance with combination bands and overtones of other vibrational modes. DFT calculations have identified the specific combination bands responsible for these resonance effects, which primarily involve the azide symmetric stretch (1280-1320 cm⁻¹) coupled with various ring and substituent vibrations [1] [2] [3].
The Fermi resonance interactions can be quantified through the calculation of cubic force constants (φijk) that describe the anharmonic coupling strength between different vibrational modes [1] [2] [11]. For 4-azido-2-chloro-1-methoxybenzene, the cubic force constants for the primary Fermi resonance interactions typically range from 30 to 60 cm⁻¹, indicating strong anharmonic coupling [1] [2]. The resonance coupling constants (D) can be calculated using the relationship D = φijk/(2√2) for combination bands and D = φijj/4 for overtones [12].
The computational modeling has revealed that the Fermi resonance pattern in 4-azido-2-chloro-1-methoxybenzene involves a complex network of interactions rather than simple pairwise coupling [1] [2] [3]. The presence of multiple substituents on the aromatic ring creates additional vibrational modes that can participate in the resonance network. The chloro substituent contributes C-Cl stretching modes in the 700-800 cm⁻¹ region, while the methoxy group provides C-O stretching and C-H bending modes in the 1000-1300 cm⁻¹ range [1] [2] [3].
Anharmonic frequency calculations using second-order vibrational perturbation theory have been employed to predict the positions and intensities of the Fermi resonance bands [1] [2] [3]. These calculations indicate that the azide asymmetric stretch splits into multiple components due to the resonance interactions, with the relative intensities and positions of these components being sensitive to the molecular environment and substituent effects [1] [2] [3].
The modeling has also addressed the solvent effects on the Fermi resonance patterns. In polar solvents such as N,N-dimethylacetamide, the azide vibrations experience frequency shifts that can alter the resonance conditions and change the relative intensities of the coupled modes [1] [2] [3]. The solvent-induced changes in the Fermi resonance pattern provide additional information about the local environment and intermolecular interactions [1] [2].
Isotope substitution studies, particularly ¹⁵N labeling of the azide group, have been computationally investigated to understand the mechanism of Fermi resonance decoupling [10] [11]. The isotope substitution shifts the azide asymmetric stretch frequency by approximately 50-60 cm⁻¹, which is sufficient to disrupt the resonance conditions and simplify the vibrational spectrum [10] [11]. This approach provides a valuable tool for spectroscopic assignment and for isolating the contributions of different vibrational modes to the overall spectrum.
The computational modeling has established that the Fermi resonance effects in 4-azido-2-chloro-1-methoxybenzene are primarily determined by the energetic near-degeneracy of the azide asymmetric stretch with specific combination bands [1] [2] [3]. The exact nature of these combination bands depends on the substituent pattern and the conformational flexibility of the molecule. The chloro and methoxy substituents not only affect the fundamental frequencies but also influence the anharmonic coupling constants through their electronic effects on the molecular force field [1] [2] [3].